molecular formula C7H13NO B1266748 3,5,5-Trimethylpyrrolidin-2-one CAS No. 14482-00-9

3,5,5-Trimethylpyrrolidin-2-one

Cat. No. B1266748
CAS RN: 14482-00-9
M. Wt: 127.18 g/mol
InChI Key: JJXUKXQTFKDOSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 3,5,5-Trimethylpyrrolidin-2-one involves several key steps and methodologies that highlight the compound’s synthetic accessibility. For instance, a refined synthesis approach has been developed for 2,3,4,5-Tetrahydro-1,3,3-trimethyldipyrrin, a related precursor, through a streamlined preparation involving nitro-aldol condensation, reduction, Michael addition, and reductive cyclization, facilitating the preparation at the multigram scale (Ptaszek et al., 2005). Additionally, N-Vinylpyrrolidin-2-One has been used as a 3-Aminopropyl Carbanion Equivalent in the synthesis of substituted 1-Pyrrolines, highlighting a versatile approach to synthesizing pyrrolidine derivatives (Sorgi et al., 2003).

Molecular Structure Analysis

Investigations into the molecular structure of pyrrolidin-2-one derivatives have been facilitated through various analytical techniques, including NMR spectroscopy and X-ray crystallography. These studies have provided valuable insights into the geometrical configuration, stereochemistry, and intramolecular interactions that define the structural characteristics of these compounds. For example, the stereochemistry of cis- and trans-1, 2, 5-Trimethylpyrrolidines has been elucidated, showcasing the significance of NMR spectroscopy in distinguishing diastereoisomers (Ohki & Yoshino, 1968).

Scientific Research Applications

3,5,5-Trimethylpyrrolidin-2-one is a chemical compound with the molecular formula C7H13NO and a molecular weight of 127.19 . It’s a solid substance and is used in various scientific fields .

  • Chemical Synthesis
    • Summary of Application : (3S)-3,5,5-Trimethyl-2-pyrrolidinone is used as an intermediate in the synthesis of (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .
  • Chemical Synthesis

    • Summary of Application : (5R)-3,3,5-Trimethylpyrrolidin-2-one is used as an intermediate in the synthesis of various chemical compounds .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .
  • Chemical Synthesis

    • Summary of Application : (S)-3,5,5-Trimethylpyrrolidin-2-one is an intermediate in the synthesis of (4S)-2,2,4-Trimethylpyrrolidine Hydrochloride .
    • Methods of Application : The specific methods of application or experimental procedures are not mentioned in the source .
    • Results or Outcomes : The outcomes of this application are not provided in the source .

Safety And Hazards

The compound has been classified under the GHS07 hazard pictogram. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5,5-trimethylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO/c1-5-4-7(2,3)8-6(5)9/h5H,4H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJXUKXQTFKDOSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC1=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289777
Record name 3,5,5-trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,5-Trimethylpyrrolidin-2-one

CAS RN

14482-00-9
Record name 14482-00-9
Source DTP/NCI
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Record name 3,5,5-trimethylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5,5-trimethylpyrrolidin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
KJ Gagnona, J Lia, A Medeka, M Navamala… - Foundations of …, 2019 - scripts.iucr.org
The separation of enantiomers is of great interest to the pharmaceutical industry. One of the tools utilized for the production of a pure chiral active pharmaceutical ingredient (API) is …
Number of citations: 2 scripts.iucr.org
Y Nakagawa, S Chanthamath, Y Liang… - The Journal of …, 2019 - ACS Publications
We have established a method for the highly regio- and enantioselective functionalization of tert-butyl groups via intramolecular amide carbene insertion into C–H bonds, yielding γ-…
Number of citations: 21 pubs.acs.org

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